molecular formula C16H20N2O3 B14318643 N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide CAS No. 112606-85-6

N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide

Cat. No.: B14318643
CAS No.: 112606-85-6
M. Wt: 288.34 g/mol
InChI Key: VJRROJURLMGMBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide is a chemical compound that belongs to the class of piperidine derivatives This compound is known for its unique structural features, which include a piperidine ring substituted with an ethyl group and a phenyl ring attached to a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester.

    Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using an appropriate alkylating agent.

    Attachment of the Phenyl Ring: The phenyl ring is attached through a substitution reaction, often using a halogenated benzene derivative.

    Formation of the Propanamide Group: The final step involves the formation of the propanamide group through an amidation reaction using a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific biological activities and therapeutic applications.

Properties

CAS No.

112606-85-6

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide

InChI

InChI=1S/C16H20N2O3/c1-3-13(19)17-12-7-5-11(6-8-12)16(4-2)10-9-14(20)18-15(16)21/h5-8H,3-4,9-10H2,1-2H3,(H,17,19)(H,18,20,21)

InChI Key

VJRROJURLMGMBE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C2(CCC(=O)NC2=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.